molecular formula C23H18N4O3S2 B2640278 N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide CAS No. 1226446-66-7

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide

Cat. No. B2640278
CAS RN: 1226446-66-7
M. Wt: 462.54
InChI Key: RDWBJQWRWQVRQR-UHFFFAOYSA-N
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Description

“N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 1226446-66-7.


Molecular Structure Analysis

The molecular formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C21H22N2O5S2 . Its average mass is 446.540 Da and its monoisotopic mass is 446.097015 Da .


Physical And Chemical Properties Analysis

The linear formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C15H17NO3S . Its molecular weight is 291.372 .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide were evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . This suggests potential applications in combating microbial infections.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds d6 and d7 from the same derivative series exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as leads for rational drug design in breast cancer treatment .

Anti-Inflammatory Potential

While not directly studied for this compound, the thiazole nucleus (a structural component of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide) has been associated with anti-inflammatory properties . Further exploration could reveal its potential in modulating inflammatory responses.

Molecular Docking Studies

Computational molecular docking studies were conducted to understand the binding mode of active compounds within specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight their suitability as lead compounds for drug design .

Structure-Activity Relationship (SAR) Investigations

Exploring the relationship between the chemical structure and biological activity is crucial. Conformational analysis and understanding the physicochemical properties of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide can provide insights into its SAR . Such investigations guide further optimization for desired effects.

Potential Drug Design

Given its antimicrobial and anticancer properties, N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide derivatives hold promise as starting points for rational drug design. Researchers can explore modifications to enhance efficacy, minimize toxicity, and improve pharmacokinetic profiles.

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-aminophenyl)-4-methoxybenzamide, followed by the reaction of the resulting intermediate with 4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine.", "Starting Materials": [ "4-methoxybenzenesulfonyl chloride", "N-(4-aminophenyl)-4-methoxybenzamide", "4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzenesulfonyl chloride with N-(4-aminophenyl)-4-methoxybenzamide in the presence of a base such as triethylamine or pyridine to form N-(4-methoxybenzenesulfonyl)-N-(4-aminophenyl)-4-methoxybenzamide intermediate.", "Step 2: Reaction of the intermediate from step 1 with 4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine in the presence of a base such as potassium carbonate or sodium hydride to form the final product N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide." ] }

CAS RN

1226446-66-7

Product Name

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.54

IUPAC Name

3-(3-methylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S2/c1-14-4-3-5-16(12-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-30-19)15-6-8-17(31-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

RDWBJQWRWQVRQR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

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